2-Chloro-6-(chloromethyl)pyridin-3-ol chemical structure and properties
2-Chloro-6-(chloromethyl)pyridin-3-ol chemical structure and properties
This guide details the chemical structure, synthesis, and reactivity of 2-Chloro-6-(chloromethyl)pyridin-3-ol , a specialized bifunctional pyridine scaffold used in medicinal chemistry.
High-Value Scaffold for Heterocyclic Drug Discovery
Executive Summary
2-Chloro-6-(chloromethyl)pyridin-3-ol represents a class of "privileged structures" in drug discovery—small, rigid heteroaromatic scaffolds capable of diverse functionalization. Its value lies in its orthogonal reactivity : it possesses a nucleophilic hydroxyl group, a highly electrophilic chloromethyl handle, and a halogenated pyridine core suitable for cross-coupling. This compound is primarily utilized as a transient intermediate or "linker" module in the synthesis of Mcl-1 inhibitors and HIV-1 reverse transcriptase inhibitors , where it facilitates the construction of fused bicyclic systems (e.g., furopyridines).
Chemical Identity & Structural Analysis[1][2][3]
This molecule is characterized by a trisubstituted pyridine ring. The electronic interplay between the electron-donating hydroxyl group and the electron-withdrawing chlorine atoms creates a unique reactivity profile.
| Property | Data |
| Systematic Name | 2-Chloro-6-(chloromethyl)pyridin-3-ol |
| Molecular Formula | C₆H₅Cl₂NO |
| Molecular Weight | 178.02 g/mol |
| Precursor CAS | 208519-41-9 (for 2-Chloro-6-(hydroxymethyl)pyridin-3-ol) |
| Physical State | Likely unstable as free base; typically isolated as HCl salt or used in situ. |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO, THF). |
| pKa (Predicted) | ~8.5 (3-OH group); Pyridine N is weakly basic due to 2-Cl induction. |
Structural Reactivity Map
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Position 2 (Cl): Deactivated towards
due to the electron-rich 3-OH group but accessible via Palladium-catalyzed cross-coupling (Suzuki/Buchwald). -
Position 3 (OH): A phenol-like nucleophile. Can be alkylated to form ethers or acylated.
-
Position 6 (CH₂Cl): A highly reactive benzylic-like electrophile. The primary site for alkylation reactions with amines, thiols, or carbon nucleophiles.
Synthetic Pathways & Production[4]
The synthesis of 2-Chloro-6-(chloromethyl)pyridin-3-ol is almost exclusively achieved via the deoxychlorination of its hydroxymethyl precursor. Direct isolation is challenging due to self-polymerization risks; thus, it is often generated immediately prior to use.
Protocol: Deoxychlorination via Thionyl Chloride
Objective: Convert the stable 6-hydroxymethyl precursor into the reactive 6-chloromethyl species.
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Starting Material: Charge a reactor with 2-Chloro-6-(hydroxymethyl)pyridin-3-ol (CAS 208519-41-9) suspended in anhydrous Dichloromethane (DCM).
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Activation: Cool to 0°C. Add Thionyl Chloride (SOCl₂) (1.2 - 1.5 eq) dropwise.
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Mechanistic Note: The reaction proceeds via an alkyl chlorosulfite intermediate, which collapses via an
mechanism to release SO₂ and the alkyl chloride.
-
-
Catalysis (Optional): A catalytic amount of DMF can accelerate the formation of the Vilsmeier-Haack-like active species.
-
Workup: Evaporate solvent and excess SOCl₂ under reduced pressure.
-
Critical Step: Do not neutralize with aqueous base if isolating, as the free base can self-condense (intermolecular O-alkylation). Isolate as the Hydrochloride Salt .
-
Caption: Conversion of the stable hydroxymethyl precursor to the reactive chloromethyl scaffold via nucleophilic substitution.
Reactivity Profile & Mechanistic Insights[5][6][7]
The defining feature of this molecule is the "Push-Pull" instability . The 3-hydroxyl group is a nucleophile, while the 6-chloromethyl group is an electrophile.
A. Self-Alkylation (Stability Risk)
In the presence of a base, the 3-OH group is deprotonated (
-
Mitigation: Store as the HCl salt or protect the 3-OH group (e.g., as a methoxymethyl ether or acetate) before chlorination if long-term stability is required.
B. Heterocycle Formation (Furo[2,3-b]pyridines)
This scaffold is a key precursor for furo[2,3-b]pyridine derivatives.
-
Step 1: Alkylation of the 3-OH with an alpha-halo ketone or ester.
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Step 2: Intramolecular cyclization engaging the 2-Cl or 6-position (depending on the specific target).
-
Note: Alternatively, the 6-chloromethyl group can be used to tether the pyridine to a larger pharmacophore before cyclization.
-
C. Nucleophilic Substitution at C6
The chlorine at the 6-methyl position is highly labile (comparable to benzyl chloride).
-
Amination: Reacts with primary/secondary amines to form aminomethyl linkers.
-
Thiolation: Reacts with thiols to form thioethers.
Applications in Drug Discovery[5][8][9][10]
This specific scaffold is documented in the development of inhibitors for oncology and virology.
Case Study: Mcl-1 Inhibitors
Mcl-1 is a pro-survival protein overexpressed in many cancers. The 2-chloro-3-hydroxy-6-substituted pyridine motif mimics the BH3 domain interactions.
-
Role: The 6-chloromethyl group serves as an anchor point to attach hydrophobic "tails" that occupy the p2 pocket of the Mcl-1 protein.
Case Study: HIV-1 Reverse Transcriptase
In the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), the pyridine ring serves as a bioisostere for benzene rings found in earlier generation drugs, offering improved solubility and metabolic stability.
Caption: Divergent synthetic utility of the scaffold, highlighting three distinct vectors for chemical modification.
Experimental Safety & Handling
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Hazard Class: Corrosive, Acute Toxicant.
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Skin/Eye Contact: The chloromethyl group is a potent alkylating agent (lachrymator). It can cause severe skin burns and irreversible eye damage.
-
Inhalation: Dust or vapors are highly irritating to the respiratory tract.
-
PPE: Double nitrile gloves, chemical safety goggles, and a fume hood are mandatory.
-
Waste Disposal: Quench excess alkylating agent with aqueous ammonium hydroxide or sodium thiosulfate before disposal.
References
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Sigma-Aldrich. (2025). 2-Chloro-6-(hydroxymethyl)pyridin-3-ol Product Sheet (CAS 208519-41-9). Retrieved from
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Smolecule. (2024). 6-(Chloromethyl)pyridin-3-ol: Applications in Organic Synthesis and Pharmaceutical Development. Retrieved from
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BenchChem. (2025).[1] An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives. (Context on Chloropyridine reactivity). Retrieved from
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ChemicalBook. (2025).[2] 2-Chloro-6-hydroxymethyl-pyridin-3-ol Properties and Suppliers. Retrieved from
-
ReactionWeb. (2025). Mechanism of Alcohol to Alkyl Chloride Conversion via Thionyl Chloride. Retrieved from
